An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategies of 4-(1,3-Thiazol-2-yl)benzonitrile
An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategies of 4-(1,3-Thiazol-2-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(1,3-Thiazol-2-yl)benzonitrile, a heterocyclic compound of significant interest in medicinal chemistry. The thiazole moiety is a well-established privileged structure in drug discovery, known for its diverse biological activities.[1][2] The incorporation of a benzonitrile group introduces unique electronic properties and potential for further functionalization, making this scaffold a compelling starting point for the development of novel therapeutic agents.
Molecular Structure and Physicochemical Properties
4-(1,3-Thiazol-2-yl)benzonitrile possesses a planar bicyclic structure, with the thiazole and benzene rings directly connected. This planarity can facilitate stacking interactions with biological targets.[3] The nitrile group is a strong electron-withdrawing group, influencing the overall electronic distribution of the molecule.
Table 1: Physicochemical Properties of 4-(1,3-Thiazol-2-yl)benzonitrile and Related Compounds
| Property | 4-(1,3-Thiazol-2-yl)benzonitrile (Predicted/Comparative) | Benzonitrile (Experimental) | 3-(1,3-Thiazol-4-yl)benzonitrile (Isomer, Experimental) |
| Molecular Formula | C₁₀H₆N₂S | C₇H₅N | C₁₀H₆N₂S |
| Molecular Weight | 186.23 g/mol | 103.12 g/mol | 186.23 g/mol [4] |
| Melting Point | Not available | -13 °C[2] | Not available |
| Boiling Point | Not available | 190.7-191.3 °C[2] | Not available |
| Solubility | Expected to be soluble in polar organic solvents. | Soluble in acetone, benzene, diethyl ether, ethanol.[2] | Not available |
| Calculated LogP | Not available | 1.56 | 2.68[4] |
| Topological Polar Surface Area (TPSA) | Not available | 23.79 Ų | 36.68 Ų[4] |
Note: Experimental data for the target compound is limited. Values are predicted based on its structure or compared with related compounds.
Synthesis of the 4-(Thiazol-2-yl)benzonitrile Scaffold
The synthesis of 2-arylthiazoles is most classically achieved through the Hantzsch thiazole synthesis . This versatile and generally high-yielding reaction involves the condensation of a thioamide with an α-haloketone.[5]
For the synthesis of 4-(1,3-Thiazol-2-yl)benzonitrile, a plausible Hantzsch synthesis route would involve the reaction of 4-cyanothiobenzamide with a 2-haloacetaldehyde .
Caption: Figure 1. Proposed Hantzsch synthesis of 4-(1,3-Thiazol-2-yl)benzonitrile.
A more extensively documented approach for a related isomer involves the synthesis of 4-(4-cyanophenyl)thiazole derivatives. This method utilizes α-bromo-4-cyanoacetophenone as a key intermediate.[6]
Experimental Protocol: Synthesis of 2-(2-Benzylidenehydrazinyl)-4-(4-cyanophenyl)thiazoles[6]
This protocol describes the synthesis of a library of compounds containing the 4-(4-cyanophenyl)thiazole core, demonstrating a practical application of the Hantzsch synthesis.
Step 1: Synthesis of Thiosemicarbazones (1)
The appropriate thiosemicarbazide is reacted with a substituted aldehyde or ketone in a suitable solvent like ethanol.
Step 2: Cyclization to form the Thiazole Ring (3a-d')
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A mixture of the required thiosemicarbazone (1.00 mmol) and α-bromo-4-cyanoacetophenone (1.00 mmol) is refluxed in absolute ethanol (20 mL) for 3 to 3.5 hours.
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The reaction progress is monitored by Thin Layer Chromatography (TLC) using an acetone/n-hexane (1:3) mobile phase.
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Upon completion, the reaction mixture is cooled to room temperature and poured over crushed ice.
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The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield the final product.
Caption: Figure 2. Experimental workflow for the synthesis of 4-(4-cyanophenyl)thiazole derivatives.
Spectroscopic Characterization
The structural elucidation of 4-(1,3-Thiazol-2-yl)benzonitrile and its derivatives relies on a combination of spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the thiazole and benzene rings. The chemical shifts and coupling constants of these protons provide valuable information about the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for each unique carbon atom in the molecule. The chemical shift of the nitrile carbon is typically found in the 115-125 ppm range, while the carbons of the thiazole ring will have characteristic shifts.
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Infrared (IR) Spectroscopy: A strong, sharp absorption band around 2220-2240 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration.[6]
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.
Table 2: Representative Spectroscopic Data for a Related Compound: 2-(2-(2-Fluorobenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole[6]
| Spectroscopic Data | Observed Values |
| Melting Point | 230–232 °C |
| IR (ATR) νₘₐₓ (cm⁻¹) | 3257 (N–H), 3116 (C–H), 2218 (C≡N) |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 12.1 (s, 1H, NH), 8.24 (s, 1H, CH=N), 8.08 (d, J = 8.4 Hz, 2H, Ar-H), 7.91 (d, J = 8.4 Hz, 2H, Ar-H), 7.82 (t, J = 7.6 Hz, 1H, Ar-H), 7.50 (s, 1H, Thiazole-H), 7.45-7.39 (m, 1H, Ar-H), 7.30-7.25 (m, 2H, Ar-H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 169.1, 162.4 (d, J = 248 Hz), 151.7, 142.3, 138.4, 132.5, 131.3 (d, J = 8.0 Hz), 129.8, 126.6, 125.1 (d, J = 3.0 Hz), 121.7 (d, J = 13.0 Hz), 118.9, 116.2 (d, J = 21.0 Hz), 110.1, 109.8 |
Chemical Reactivity
The reactivity of 4-(1,3-Thiazol-2-yl)benzonitrile is dictated by the interplay of the electron-deficient thiazole ring and the electrophilic nitrile group.
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Nitrile Group Transformations: The nitrile group can undergo a variety of chemical transformations, providing a handle for further molecular diversification.
-
Hydrolysis: Acidic or basic hydrolysis will convert the nitrile to a carboxylic acid (4-(1,3-thiazol-2-yl)benzoic acid).
-
Reduction: The nitrile can be reduced to a primary amine (4-(1,3-thiazol-2-yl)benzylamine) using reducing agents such as lithium aluminum hydride (LiAlH₄).
-
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form other heterocyclic systems.
-
-
Thiazole Ring Reactivity: The thiazole ring is generally stable but can undergo electrophilic substitution, although it is less reactive than benzene. The position of substitution will be directed by the existing substituents.
Biological Activity and Potential Applications
Thiazole and its derivatives are known to exhibit a wide spectrum of biological activities, including:
A recent study on a series of 2-(2-benzylidenehydrazinyl)-4-(4-cyanophenyl)thiazoles demonstrated significant anticancer activity against human breast (MCF-7) and colorectal (HCT-116) carcinoma cell lines.[6] Several compounds in this series exhibited GI₅₀ values in the low micromolar range, with some showing greater potency than the standard chemotherapeutic agent cisplatin.[7] These findings highlight the potential of the 4-(thiazol-2-yl)benzonitrile scaffold as a promising starting point for the development of novel anticancer agents.
Caption: Figure 3. Potential biological activities of the 4-(thiazol-2-yl)benzonitrile scaffold.
Safety and Handling
Conclusion
4-(1,3-Thiazol-2-yl)benzonitrile is a versatile heterocyclic compound with significant potential in drug discovery and development. Its synthesis can be achieved through established methods like the Hantzsch thiazole synthesis, and the presence of the nitrile group allows for a wide range of chemical modifications. The demonstrated anticancer activity of closely related analogs underscores the importance of this scaffold as a promising area for further investigation. Future research should focus on the development of efficient and scalable synthetic routes, a thorough evaluation of its physicochemical properties, and a comprehensive assessment of its biological activity profile to fully unlock its therapeutic potential.
References
- Demir-Yay, K., & Yildiz-Oren, I. (2021). Benzilic acid based new 2-aryl-1,3-thiazolidin-4-one derivatives: Synthesis and anticancer activity. Journal of Research in Pharmacy, 25(3), 305-317.
- Khan, I., et al. (2022). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Advances, 12(52), 33999-34011.
- Patel, K. D., et al. (2012). Synthesis of Novel 4-Thiazolidinone Derivatives Incorporated with Benzothiazole and its Antimicrobial Activity. Der Pharma Chemica, 4(3), 995-1001.
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ResearchGate. (2022). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. Retrieved from [Link]
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ResearchGate. (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one. Retrieved from [Link]
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